Sulfur hexafluoride

Descripción general

Descripción

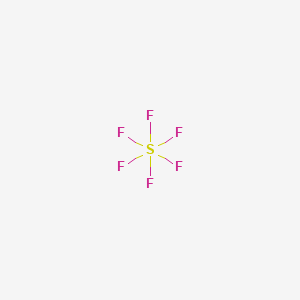

Sulfur hexafluoride is an inorganic, colorless, odorless, non-flammable, and non-toxic gas. It has an octahedral geometry, consisting of six fluorine atoms attached to a central sulfur atom . It is poorly soluble in water but quite soluble in nonpolar organic solvents . It is used in the electricity industry to keep networks running safely and reliably .

Synthesis Analysis

The direct synthesis method involves the reaction of sulfur powder (S) with fluorine gas (F2) at high temperatures to produce sulfur hexafluoride gas (SF6). This method requires high temperatures, high pressures, and precise reaction control, making the process relatively complex .Molecular Structure Analysis

Chemically, SF6 is an octahedral, symmetrical molecule. Its molecular weight is 146.06 and it has a density of 6.139 g/L, substantially higher than air .Chemical Reactions Analysis

When sulfur hexafluoride is mixed with water, it forms sulfuric acid and hydrogen sulfide. The chemical equation is: SF6 + 4H2O → H2SO4 + 6HF .Physical And Chemical Properties Analysis

Sulfur hexafluoride has a molecular weight of 146.055, a density of 6.139 g/L, a boiling point of -50.8°C, and a melting point of -64°C . It is poorly soluble in water and readily soluble in nonpolar organic solvents .Aplicaciones Científicas De Investigación

-

Gas Chromatography

- Field : Analytical Chemistry

- Application : SF6 is used in gas chromatography for the accurate determination of atmospheric SF6 .

- Method : Different detectors, including a thermal conductivity detector (TCD), a pulsed discharge helium ionization detector (PDHID), and a flame photometric detector (FPD), are used for the accurate determination of SF6 with different concentrations .

- Results : The PDHID and TCD have good linearity with coefficients of 1.0000 in the concentration range of 10–100 μmol/mol (using a PDHID), and 100–1000 μmol/mol (using a TCD), respectively .

-

Greenhouse Gas Monitoring

- Field : Environmental Science

- Application : SF6, which survives in the atmosphere for an extremely long period of time, is the most potent greenhouse gas regulated under the Kyoto Protocol. Therefore, the accurate monitoring of atmospheric SF6 plays an important role in the study of the control policies for reducing greenhouse gas emissions .

- Method : The instruments for SF6 measurement are typically calibrated using certified reference materials .

- Results : Between 2008 and 2018, annual emissions of the gas increased by about 24% to around 9,000 tonnes a year .

-

Electrical Insulation

- Field : Electrical Engineering

- Application : SF6 is used in electrical equipment such as circuit breakers and transformers .

- Method : SF6 is used as an insulating gas in electrical equipment due to its dielectric nature .

- Results : The use of SF6 in electrical equipment has contributed to the rise of a potent greenhouse gas in the atmosphere .

-

Arc Quenching

- Field : Electrical Engineering

- Application : SF6 is used as an arc quenching gas in circuit breakers .

- Method : SF6, being a dielectric gas, is used to quench arcs in circuit breakers .

- Results : The use of SF6 as an arc quenching gas has contributed to the reliability and safety of power grid operation .

-

Leak Detection

- Field : Mechanical Engineering

- Application : SF6 is used for leak detection in high-power electrical equipment .

- Method : The detection of SF6 gas in high-power electrical equipment is a necessary measure to ensure the reliability and safety of power grid operation .

- Results : The use of SF6 for leak detection has contributed to the reliability and safety of power grid operation .

-

Gas Hydrate Technology

- Field : Chemical Engineering

- Application : SF6 is used in gas hydrate technology for various engineering fields such as gas separation, carbon dioxide sequestration, gas storage and transportation, desalination of salt water and wastewater treatment .

- Method : The specific method of application of SF6 in gas hydrate technology is not specified in the source .

- Results : The use of SF6 in gas hydrate technology has been successful for several potential applications in various engineering fields .

-

Silicon Etchant in Semiconductor Manufacturing

- Field : Semiconductor Industry

- Application : SF6 is used as a silicon etchant in the manufacturing of semiconductors .

- Method : SF6 is used to etch silicon in the process of fabricating integrated circuits .

- Results : The use of SF6 in semiconductor manufacturing has contributed to the miniaturization and increased performance of electronic devices .

-

Tracer Compound

- Field : Environmental Science

- Application : SF6 is used as a tracer compound for the detection of gas leaks or in medical diagnostic testing .

- Method : SF6 is released into the system under investigation, and its concentration is measured at various points to determine the flow paths or leakage points .

- Results : The use of SF6 as a tracer compound has improved the accuracy of gas leak detection and medical diagnostic testing .

-

Manufacture of Flat Panel Displays

- Field : Electronics Industry

- Application : SF6 is used in the manufacture of flat panel displays .

- Method : SF6 is used in the process of manufacturing the thin film transistors in flat panel displays .

- Results : The use of SF6 in the manufacture of flat panel displays has contributed to the production of high-quality, high-resolution displays .

-

Magnesium Production

-

Underwater Warfare Acoustic Countermeasures

- Field : Defense

- Application : SF6 is used in underwater warfare acoustic countermeasures .

- Method : SF6 is used in devices that generate acoustic signals to confuse enemy sonar systems .

- Results : The use of SF6 in underwater warfare acoustic countermeasures has contributed to the effectiveness of defense strategies .

-

High-Voltage Circuit Breakers

- Field : Electrical Engineering

- Application : SF6 is used as a dielectric medium in high-voltage circuit breakers .

- Method : SF6, being a dielectric gas, is used to prevent electrical discharge during the operation of high-voltage circuit breakers .

- Results : The use of SF6 in high-voltage circuit breakers has contributed to the reliability and safety of power grid operation .

-

Eye Surgery

- Field : Medicine

- Application : SF6 is used in medicine for eye surgery .

- Method : In vitreoretinal surgery, SF6 is used to create a temporary tamponade for repair of retinal detachment and to prevent proliferation of scar tissue .

- Results : The use of SF6 in eye surgery has improved the success rate of vitreoretinal surgery .

-

Ultrasound Imaging

-

Insulator in Windows

-

Semiconductor Devices

- Field : Electronics

- Application : SF6 is used in semiconductor devices found in computers, smartphones, consoles, and batteries for electric vehicles .

- Method : SF6 is used in the etching process during the manufacture of semiconductors .

- Results : The use of SF6 in semiconductor manufacturing has contributed to the miniaturization and increased performance of electronic devices .

Safety And Hazards

Propiedades

IUPAC Name |

hexafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6S/c1-7(2,3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZCNBIFKDRMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FS(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6S | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfur hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029656 | |

| Record name | Sulfur fluoride (SF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur hexafluoride appears as a colorless odorless gas. Noncombustible. Shipped as a liquefied gas under own vapor pressure. Contact may cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling.]; [NIOSH], Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling.] | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), -63.8 °C (sublimes), Sulfur hexafluoride is an unreactive substance. Sulfur hexafluoride is not attacked by water, acids, or bases, at room temperature. It is resistant to the action of carbon, copper or magnesium at red heat, and will not react with sodium below its boiling point. It reacts with sulfur vapor or hydrogen at 400 °C., sublimes, Sublimes | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.003 % at 77 °F (NIOSH, 2023), In water, 31 mg/L at 25 °C, Solubility in water at 25 °C at partial pressure of 101.325 kPa = 5.4 cu cm/kg water., SOLUBLE IN POTASSIUM HYDROXIDE AND ALCOHOL, 0.297 mL dissolves in 1.0 mL transformer oil at 25 °C, 1 atm, For more Solubility (Complete) data for SULFUR HEXAFLUORIDE (6 total), please visit the HSDB record page., (77 °F): 0.003% | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.5 g/L (gas); 1.67 (liquid), Inert to nucleophilic attack; does not attack glass; one of heaviest known gases; density approx 5 times that of air; no fluorine exchange with anhydrous hydrogen fluoride; unchanged at 500 °C. .. thermodynamically unstable, but kinetically stable gas ... stable to silent electrical discharge, Specific volume: 2.5 cu ft/lb at 21.1 °C. Freezing point = -64 °C (sublimes); density, gas = 6.5 g/L; density, liquid = 1.67 g/L, Critical density: 0.736 kg/cu dm., Triple point = -49.596 °C; density = 5.970 g/L, 5.11(relative gas density) | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.11 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 5 (Air = 1), 5.11 | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

21.5 atm (NIOSH, 2023), VP: 1 Pa at -158 °C (solid), 10 Pa at -147 °C (solid), 100 Pa at -133.6 °C (solid), 1 kPa at -116.6 °C (solid), 10 kPa at -94.4 °C (solid), 100 kPa at -64.1 °C (solid), 2367 kPa at 25 °C (1.78X10+4 mm Hg), 21.5 atm | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Within the blood, the acoustic impedance of Lumason microspheres is lower than that of the surrounding non-aqueous tissue. Therefore, an ultrasound beam is reflected from the interface between the microspheres and the surrounding tissue. The reflected ultrasound signal provides a visual image that shows a contrast between the blood and the surrounding tissues. | |

| Record name | Sulfur hexafluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

... The only permissible impurities are traces of air, carbon tetrafluoride (0.05 wt% max), and water (9 ppm by wt max; dew point -45 °C max). | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sulfur Hexafluoride | |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling]. | |

CAS RN |

2551-62-4 | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur hexafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2551-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur hexafluoride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur hexafluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfur fluoride (SF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur hexafluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS7LR3I1D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-83 °F (Sublimes) (NIOSH, 2023), -50.8 °C, -83 °F (sublimes), -83 °F (Sublimes) | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea](/img/structure/B1682456.png)

![6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione](/img/structure/B1682467.png)

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)